molecular formula C10H7NO2 B1218913 1-(Isoquinolin-3-yl)ethanone CAS No. 91544-03-5

1-(Isoquinolin-3-yl)ethanone

Cat. No.: B1218913
CAS No.: 91544-03-5
M. Wt: 173.17 g/mol
InChI Key: KVMMIDQDXZOPAB-UHFFFAOYSA-N
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Description

It has a complex structure and is utilized in various fields of research, including medicinal chemistry, organic synthesis, biochemistry, and materials science.

Mechanism of Action

Target of Action

1-(Isoquinolin-3-yl)ethanone is a research chemical It is used in the stereoselective preparation of benzoxazolylhydrazones , suggesting that it may interact with enzymes or receptors involved in this process.

Mode of Action

It is known to be used in the preparation of benzoxazolylhydrazones via condensation of hydrazinobenzoxazoles with heteroaryl ketones . This suggests that it may interact with its targets through a condensation reaction, leading to the formation of new compounds.

Biochemical Pathways

Given its role in the synthesis of benzoxazolylhydrazones , it may be involved in pathways related to these compounds.

Pharmacokinetics

Its physicochemical properties suggest that it has high gi absorption and is bbb permeant . Its Log Po/w values indicate its lipophilicity, which could influence its distribution and bioavailability .

Result of Action

As a research chemical used in the synthesis of benzoxazolylhydrazones , its primary known effect is the formation of these compounds.

Biochemical Analysis

Biochemical Properties

1-(Isoquinolin-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the stereoselective preparation of benzoxazolylhydrazones via condensation with hydrazinobenzoxazoles . Additionally, it forms complexes with copper(II) ions, which have shown potential anticancer, antimicrobial, and antioxidant activities . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. Studies have shown that its copper(II) complexes can induce cell cycle arrest and DNA degradation in cancer cell lines such as HepG2 (hepatoma) and T98G (glioblastoma) . These effects are accompanied by changes in cell signaling pathways, gene expression, and cellular metabolism, demonstrating the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. For example, its copper(II) complexes have been shown to inhibit the proliferation of cancer cells by inducing oxidative stress and DNA damage . These complexes also enhance the cytotoxic effects of chemotherapeutic drugs, suggesting a synergistic mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of its copper(II) complexes have been studied under physiological conditions, revealing that these complexes remain stable and retain their antiproliferative activity . Long-term studies have shown that these complexes can induce sustained cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that its copper(II) complexes exhibit dose-dependent anticancer activity, with higher doses leading to increased DNA damage and apoptosis . At high doses, these complexes may also cause toxic effects, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. Its copper(II) complexes interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism, further contributing to the compound’s biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Its copper(II) complexes have been shown to accumulate in cancer cells, where they exert their antiproliferative effects . This selective accumulation enhances the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Its copper(II) complexes have been observed to localize in the nucleus and mitochondria of cancer cells, where they induce DNA damage and apoptosis . This subcellular targeting is crucial for the compound’s mechanism of action.

Preparation Methods

The synthesis of 1-(Isoquinolin-3-yl)ethanone can be achieved through several routes. One common method involves the condensation of hydrazinobenzoxazoles with heteroaryl ketones . Another synthetic route includes the reaction of 3-((trifluoromethylsulfonyl)oxy)isoquinoline with 1,3-bis-(diphenylphosphino)propane, triethylamine, and bis(dibenzylideneacetone)-palladium (0) in N,N-dimethyl-formamide at room temperature, followed by the addition of -butyl vinyl ether and subsequent treatment with hydrogen chloride .

Chemical Reactions Analysis

1-(Isoquinolin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can yield different isoquinoline-based compounds.

    Substitution: Electrophilic substitution reactions are common, especially on the benzene ring of the isoquinoline structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Isoquinolin-3-yl)ethanone is widely used in scientific research due to its versatile properties. Some of its applications include:

    Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biochemistry: It is employed in the study of enzyme interactions and metabolic pathways.

    Materials Science: It is used in the development of new materials with unique properties

Comparison with Similar Compounds

1-(Isoquinolin-3-yl)ethanone can be compared with other isoquinoline derivatives such as:

  • 1-Isoquinolinemethanol
  • 1-Isoquinolin-1-yl-ethanone
  • 2-Chloro-1-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various scientific fields.

Properties

IUPAC Name

isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMMIDQDXZOPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919666
Record name Isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91544-03-5, 6624-49-3
Record name 3-Acetylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091544035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxyisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoquinolinecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53385
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 3-CARBOXYISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG3LB0ST2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a stirred solution of 1-isoquinolinecarboxylic acid (51.6 mg, 0.30 mmol) in anhydrous DMF (3 mL) was added N,N-diisopropylethylamine (0.10 mL, 0.6 mmol), HOBT (48.3 mg, 0.36 mmol), EDC (68.6 mg, 0.36 mmol) and N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine (100 mg, 0.30 mmol). The resultant solution was stirred at room temperature for 16 h. The reaction mixture was diluted with EtOAc (40 mL), brine (15 mL) and H2O (5 mL) and the two layers mixed vigorously for 15 minutes. The layers were separated and the organic layer washed with brine (5×15 mL), dried (Na2SO4), filtered and concentrated in vacuo. Purification of the crude material by radial chromatography on a 1 mm TLC grade silica gel plate (CH2Cl2/MeOH/NH4OH, 50:1:1) gave the free base of the title compound (79.2 mg, 54%) as a white foam.
Quantity
51.6 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
48.3 mg
Type
reactant
Reaction Step One
Name
Quantity
68.6 mg
Type
reactant
Reaction Step One
Name
N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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